PROTAC IRAK4 degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H68FN11O8S |

|---|---|

Molecular Weight |

1086.3 g/mol |

IUPAC Name |

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide |

InChI |

InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39+,43-,44+,46+,48-/m1/s1 |

InChI Key |

VCCDOPPWOSIMCD-LLCFZETMSA-N |

Isomeric SMILES |

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |

Canonical SMILES |

CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

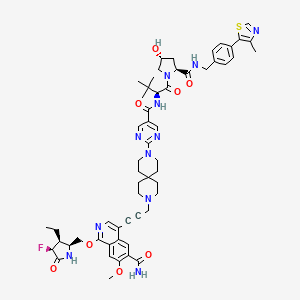

PROTAC IRAK4 degrader-2 synthesis and chemical structure

An In-depth Technical Guide to PROTAC IRAK4 Degrader-2

This technical guide provides a comprehensive overview of this compound, also known as Compound 9, a molecule designed for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical structure, and biological evaluation of this potent IRAK4 degrader.

Introduction: Targeting IRAK4 with PROTAC Technology

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). IRAK4 possesses both a kinase function and an essential scaffolding role, which are crucial for the assembly of the Myddosome signaling complex and the subsequent activation of downstream pathways like NF-κB. Overactivation of IRAK4 is implicated in various autoimmune diseases and cancers.[1][2]

Traditional small-molecule inhibitors have focused on blocking the kinase activity of IRAK4. However, its scaffolding function may remain intact, limiting therapeutic efficacy.[1][2] Proteolysis-Targeting Chimera (PROTAC) technology offers an alternative and potentially superior strategy. PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein, thereby eliminating both its enzymatic and non-enzymatic functions.[3][4]

This guide focuses on this compound (Compound 9), a molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of IRAK4.[3]

Foundational Concepts

Mechanism of Action: PROTACs

PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase. This ternary complex (Target-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.

The IRAK4 Signaling Pathway

Upon stimulation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 and other IRAK family members to form a large helical signaling complex known as the Myddosome. As the "master IRAK," IRAK4 phosphorylates IRAK1, initiating a cascade that activates TRAF6 and ultimately leads to the activation of transcription factors such as NF-κB and the production of inflammatory cytokines.

This compound: Synthesis and Structure

Chemical Structure and Design Strategy

This compound (Compound 9) is a heterobifunctional molecule designed based on a modular approach. Its structure consists of three key components:

-

An IRAK4 "warhead": A ligand derived from the potent IRAK4 kinase inhibitor PF-06650833, which ensures high-affinity binding to the target protein.[3]

-

A VHL E3 Ligase Ligand: This moiety recruits the Von Hippel-Lindau E3 ubiquitin ligase complex.

-

A Linker: A rigid, polar spirocyclic pyrimidine linker connects the warhead and the E3 ligase ligand, optimizing the orientation and stability of the ternary complex.[3]

The specific chemical structure for this compound (CAS No. 2374122-27-5) is publicly available from chemical suppliers and in the associated literature.[5]

Synthesis Protocol

The synthesis of this compound involves a multi-step synthetic strategy. While the detailed, step-by-step protocol is typically found in the supplementary information of the primary publication, the overall strategy involves the separate synthesis of the IRAK4-binding moiety and the VHL ligand, followed by their conjugation via the linker.[2][3][4][6] The synthetic route was designed to be modular, allowing for variations in the linker and E3 ligase ligand to optimize degradation potency.[3] The final key step often involves an amide bond formation or similar conjugation reaction to connect the fully functionalized warhead-linker intermediate with the VHL ligand.

Biological Evaluation: Protocols and Data

Experimental Protocols

Cell Culture and Treatment:

-

Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used for evaluating IRAK4 degradation and cytokine inhibition.[5]

-

Compound Incubation: PBMCs are treated with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for a specified duration, typically 22 to 24 hours, to assess protein degradation.[5]

IRAK4 Degradation Assay (Western Blot):

-

Cell Lysis: After incubation with the degrader, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK4. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize the results.

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the percentage of IRAK4 degradation relative to a vehicle control (e.g., DMSO).[7]

Proteasome-Dependence Assay:

-

To confirm that degradation is mediated by the proteasome, cells are pre-treated with a proteasome inhibitor, such as epoxomicin (e.g., 10 µM for 2 hours), before the addition of this compound.[3] The levels of IRAK4 are then assessed by Western blot. A rescue of IRAK4 levels in the presence of the proteasome inhibitor confirms the mechanism of action.[3]

Cytokine Production Assay:

-

Cell Stimulation: PBMCs are treated with the degrader for a set period.

-

Activation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS), to induce cytokine production.[8][9][10]

-

Supernatant Collection: The cell culture supernatant is collected after an appropriate stimulation time (e.g., 3 to 24 hours).[11]

-

Quantification: The concentration of various cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassays.[11][12]

Quantitative Data Summary

The following tables summarize the reported potency of this compound in key cellular assays.

Table 1: IRAK4 Degradation Potency in PBMCs

| Parameter | Cell Type | Value | Reference |

|---|---|---|---|

| DC₅₀ (Degradation) | PBMCs | 151 nM | [3][5][13] |

| DC₅₀ (Protein Reduction) | PBMCs | 36 nM |[5][13] |

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: Functional Activity

| Assay | Cell Type | Result | Reference |

|---|---|---|---|

| Cytokine Inhibition | PBMCs | Leads to the inhibition of multiple cytokines. | [2][3][5] |

| Cytokine Inhibition | IL-1β stimulated human dermal fibroblasts | Inhibition of IL-6 and TNF-α release was not observed, despite IRAK4 degradation. |[1][2][3] |

Experimental and Logic Workflows

The evaluation of an IRAK4 degrader follows a logical progression from confirming target engagement and degradation to assessing the downstream functional consequences.

Conclusion

This compound (Compound 9) is a potent and effective degrader of IRAK4 in immune cells, operating through a VHL- and proteasome-dependent mechanism.[3] It successfully reduces IRAK4 protein levels at nanomolar concentrations and consequently inhibits the production of inflammatory cytokines in PBMCs.[5] The observation that cytokine inhibition was not seen in all cell types despite IRAK4 degradation highlights the complexity of IRAK4 signaling and the importance of cell context in drug response.[1][2] The development of this and other IRAK4 degraders underscores the therapeutic potential of targeted protein degradation to address both the kinase and scaffolding functions of IRAK4, offering a promising avenue for the treatment of inflammatory diseases and malignancies.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kymeratx.com [kymeratx.com]

- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 9. LPS-Stimulated Proinflammatory Cytokine Production [bio-protocol.org]

- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of PROTAC IRAK4 Degrader-2: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase and scaffold protein in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2][3] Its overactivation is associated with various autoimmune diseases and cancers.[4][5] While traditional kinase inhibitors can block its catalytic function, they leave the scaffolding function intact. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the entire target protein, thereby eliminating both its catalytic and non-catalytic functions.[3][6]

This whitepaper provides an in-depth technical guide on the in vitro characterization of PROTAC IRAK4 degrader-2, also identified in scientific literature as compound 9.[4][7] We present key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9] This design allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity.[10] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein.[11][12] The poly-ubiquitin chain acts as a signal for the cell's native protein disposal system, the 26S proteasome, to recognize and degrade the target protein.[9][12] The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.[8][12]

The IRAK4 Signaling Pathway

IRAK4 is a master regulator of innate immunity, functioning downstream of TLRs and IL-1Rs.[3] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1] IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that involves TRAF6, TAK1, and the IKK complex.[2] This ultimately leads to the activation of the NF-κB transcription factor, which drives the expression of pro-inflammatory cytokines and chemokines, central to the inflammatory response.[2][13] By degrading IRAK4, a PROTAC can dismantle this entire signaling hub.

In Vitro Degradation Profile of this compound

The primary measure of a PROTAC's potency is its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein in a specific cell type and time frame. This compound (compound 9) has been shown to be a potent degrader of IRAK4 in human peripheral blood mononuclear cells (PBMCs).

| Parameter | Cell Type | Value | Incubation Time | Reference |

| DC50 | PBMCs | 36 nM | 24 hours | [7] |

| DC50 | PBMCs | 151 nM | Not Specified | [7] |

Note: Discrepancies in DC50 values may arise from different experimental conditions or assay formats.

Key Experimental Protocols

Accurate in vitro characterization is crucial for advancing a PROTAC molecule through the drug discovery pipeline. Below are detailed methodologies for core assays used to evaluate this compound.

IRAK4 Degradation Assessment by Western Blot

This protocol is designed to quantify the reduction in IRAK4 protein levels following treatment with the PROTAC.

1. Cell Culture and Treatment:

-

Culture human PBMCs in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Seed cells at a desired density in a multi-well plate.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate for a specified duration (e.g., 22 or 24 hours) at 37°C, 5% CO₂.[7]

2. Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

-

Collect the supernatant (protein lysate).

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to IRAK4 overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a species-specific, HRP-conjugated secondary antibody.

5. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager.

-

Perform densitometry analysis on the protein bands to quantify IRAK4 levels relative to the loading control and normalize to the vehicle-treated sample.

-

Plot the percentage of remaining IRAK4 against the PROTAC concentration to determine the DC50 value.

Proteasome-Dependence Assay

This experiment confirms that the observed protein degradation is mediated by the proteasome, a hallmark of the PROTAC mechanism.

-

Follow the protocol for IRAK4 Degradation Assessment (Section 5.1) with one key modification.

-

Prior to adding this compound, pre-treat a set of cells with a potent proteasome inhibitor (e.g., 10 µM epoxomicin or MG132) for 2 hours.[4]

-

After the pre-treatment, add the PROTAC (at a concentration known to cause significant degradation, e.g., 3x DC50) and incubate for the remaining duration (e.g., 22 hours).[4]

-

Analyze IRAK4 levels via Western Blot. A rescue of IRAK4 levels in the inhibitor-treated cells compared to cells treated with the PROTAC alone confirms proteasome-dependent degradation.[4]

Conclusion

This compound (compound 9) demonstrates potent and proteasome-dependent degradation of IRAK4 in immune cells. The in vitro characterization data confirms its mechanism of action and establishes a quantitative benchmark for its cellular activity. The methodologies outlined in this guide provide a robust framework for researchers to assess this and other PROTAC molecules, facilitating the advancement of targeted protein degradation as a promising therapeutic strategy for diseases driven by IRAK4 signaling. Further investigation into its effects on downstream cytokine production and its selectivity profile is warranted to fully elucidate its therapeutic potential.[4][7]

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 10. revvity.com [revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Cytokine Profiling Assays with PROTAC IRAK4 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4, as part of the Myddosome complex, initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of a wide array of pro-inflammatory cytokines and chemokines.[2] Given its pivotal role, IRAK4 is a key therapeutic target for various autoimmune and inflammatory diseases.

PROTAC IRAK4 degrader-2, also identified as Compound 9 in key literature, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the IRAK4 protein.[2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity of IRAK4, PROTACs eliminate the entire protein, thereby ablating both its kinase and scaffolding functions.[2] This dual-action mechanism offers a potentially more profound and durable suppression of inflammatory signaling.

These application notes provide a comprehensive guide to performing cytokine profiling assays using this compound in human Peripheral Blood Mononuclear Cells (PBMCs). Detailed protocols for cell handling, stimulation, and cytokine measurement using multiplex immunoassay technology are provided to enable researchers to effectively evaluate the immunomodulatory activity of this degrader.

Mechanism of Action & Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL).[2] This ternary complex formation brings the E3 ligase into close proximity with IRAK4, leading to the ubiquitination of IRAK4. The poly-ubiquitin chain acts as a tag, marking the IRAK4 protein for degradation by the 26S proteasome.[2]

By eliminating the IRAK4 protein, the degrader effectively shuts down the TLR/IL-1R signaling cascade, preventing the downstream activation of NF-κB and MAPK pathways and consequently inhibiting the transcription and release of key inflammatory cytokines such as IL-6, TNF-α, and IL-1β.

References

Application Notes and Protocols: Utilizing PROTAC IRAK4 Degrader-2 in a Mouse Model of Inflammation

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4] Upon activation, IRAK4 is essential for the assembly of the Myddosome complex, leading to downstream activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[2][5][6] Dysregulation of IRAK4 signaling is implicated in various autoimmune and inflammatory diseases.[2][7][8]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1][8] Unlike traditional kinase inhibitors that only block the catalytic function, PROTACs can eliminate both the kinase and scaffolding functions of a protein, potentially leading to a more profound and durable pharmacological effect.[5][8] PROTAC IRAK4 degrader-2 (also referred to as compound 9 in some literature) is a bifunctional molecule designed to specifically target IRAK4 for degradation.[9]

This document provides detailed application notes and protocols for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute inflammation. This model is a well-established and reproducible method for studying systemic inflammation and evaluating the in vivo efficacy of anti-inflammatory agents.[10][11]

Data Presentation

In Vitro Activity of this compound

| Cell Line | Parameter | Value | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | DC50 (Degradation) | 151 nM | [9] |

| Peripheral Blood Mononuclear Cells (PBMCs) | DC50 (Degradation, alternative measurement) | 36 nM | [9] |

| OCI-LY10 | IRAK4 Degradation at 0.01 µM | <20% | [12] |

| OCI-LY10 | IRAK4 Degradation at 0.1 µM | >20-50% | [12] |

| OCI-LY10 | IRAK4 Degradation at 1 µM | >50% | [12] |

In Vivo Model: LPS-Induced Inflammation in Mice

| Parameter | Description | Reference |

| Animal Model | BALB/c mice, 8-week-old female | [13] |

| Inflammatory Stimulus | Lipopolysaccharide (LPS) from E. coli | [10][13][14] |

| LPS Dose | 5 mg/kg | [13] |

| Route of Administration | Intraperitoneal (i.p.) injection | [13][14] |

| PROTAC Administration | Oral gavage or intraperitoneal injection | [12][13] |

| Key Readouts | Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), IRAK4 levels in tissues (e.g., spleen) | [10][13][15][16] |

Signaling Pathways and Mechanisms

IRAK4 Signaling Pathway in Inflammation

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling, leading to the activation of inflammatory responses.

Caption: IRAK4-mediated TLR/IL-1R signaling pathway.

Mechanism of Action of this compound

This diagram outlines the process by which this compound hijacks the cell's ubiquitin-proteasome system to induce the degradation of IRAK4.

Caption: Mechanism of PROTAC-mediated IRAK4 degradation.

Experimental Protocols

In Vivo LPS-Induced Inflammation Model Workflow

The following diagram provides a step-by-step workflow for the in vivo experiment.

Caption: Experimental workflow for the LPS-induced mouse inflammation model.

Detailed Protocol

1. Animal Husbandry and Acclimatization

-

Animals: 8-week-old female BALB/c mice are commonly used.[13]

-

Housing: House animals in a controlled environment (12h light/dark cycle, 24 ± 1 °C) with ad libitum access to food and water.[13]

-

Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.[13]

2. Preparation of Reagents

-

This compound Solution: The formulation will depend on the route of administration. For oral gavage, a suspension can be prepared. A common vehicle for in vivo studies is 10% DMSO and 90% (20% SBE-β-CD in Saline).[12] The final concentration should be calculated based on the desired dosage and the average weight of the mice.

-

LPS Solution: Dissolve E. coli LPS in sterile, pyrogen-free phosphate-buffered saline (PBS) to a final concentration for a 5 mg/kg dose based on the average mouse weight.[13]

3. Experimental Procedure

-

Grouping: Randomly assign mice to the following groups (n=7 per group is a suggestion):[13]

-

Vehicle Control + PBS

-

Vehicle Control + LPS

-

This compound + LPS

-

(Optional) Negative Control PROTAC (lacks E3 ligase binder) + LPS

-

-

Dosing:

-

Administer the this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage).

-

Two hours after the PROTAC/vehicle administration, inject all mice intraperitoneally (i.p.) with either LPS (5 mg/kg) or PBS.[13]

-

-

Monitoring: Observe the mice for clinical signs of inflammation, such as reduced activity, piloerection, and ataxia.[14]

4. Sample Collection and Analysis

-

Timing: Two hours after the LPS injection, euthanize the mice.[13] This time point corresponds to the peak of TNF-α release in this model.[10]

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

-

Tissue Collection: Quickly excise tissues such as the spleen and liver, flash-freeze in liquid nitrogen, and store at -80°C until analysis.[13]

-

Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using commercially available ELISA kits according to the manufacturer's instructions.

-

IRAK4 Degradation Analysis:

-

Prepare protein lysates from the collected spleen tissue.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform Western blotting to assess IRAK4 protein levels. Use an antibody specific for IRAK4 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[16]

-

Conclusion

The use of this compound in an LPS-induced mouse model provides a robust platform to evaluate its in vivo efficacy. By eliminating both the kinase and scaffolding functions of IRAK4, this PROTAC has the potential to offer a superior anti-inflammatory effect compared to traditional kinase inhibitors.[5][17] The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals aiming to investigate the therapeutic potential of IRAK4 degradation in inflammatory diseases.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. IRAK4 - Wikipedia [en.wikipedia.org]

- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism [wisdomlib.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]

- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application of PROTAC IRAK4 Degrader-2 in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of this pathway, often through mutations in the upstream adapter protein MyD88, is a key driver in various malignancies, particularly in certain subtypes of diffuse large B-cell lymphoma (DLBCL).[2] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the activation of downstream signaling cascades, most notably the NF-κB pathway, which promotes cancer cell proliferation and survival.[1][2]

Traditional small molecule inhibitors targeting the kinase activity of IRAK4 have shown limited efficacy in some contexts.[2] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the target protein.[2] PROTAC IRAK4 degrader-2, also known as Compound 9, is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to specifically eliminate the IRAK4 protein.[2][3] This degrader consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby ablating both its kinase and scaffolding functions.[2]

These application notes provide an overview of the use of this compound in cancer cell lines, with a focus on its application in DLBCL cell lines harboring the MYD88 L265P mutation. Detailed protocols for key in vitro experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this degrader.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the quantitative data for the activity of this compound in relevant cancer cell lines and peripheral blood mononuclear cells (PBMCs).

| Cell Line | Cancer Type | MYD88 Mutation | Parameter | Value | Reference |

| OCI-LY10 | Diffuse Large B-Cell Lymphoma (ABC Subtype) | L265P | IC50 (Cell Viability) | 4.6 µM | [5] |

| TMD8 | Diffuse Large B-Cell Lymphoma (ABC Subtype) | L265P | IC50 (Cell Viability) | Not explicitly quantified, but significant inhibition shown | [2] |

| OCI-LY10 | Diffuse Large B-Cell Lymphoma (ABC Subtype) | L265P | DC50 (IRAK4 Degradation) | ~0.3 µM (at 24 hours) | [4] |

| TMD8 | Diffuse Large B-Cell Lymphoma (ABC Subtype) | L265P | DC50 (IRAK4 Degradation) | Not explicitly quantified, but potent degradation shown | [2] |

| PBMCs | N/A | Wild-Type | DC50 (IRAK4 Degradation) | 36 nM | [3][6] |

| PBMCs | N/A | Wild-Type | DC50 (IRAK4 Degradation) | 151 nM | [3] |

Note: DC50 (Degradation Concentration 50%) is the concentration of the degrader required to reduce the level of the target protein by 50%. IC50 (Inhibitory Concentration 50%) is the concentration of the degrader required to inhibit a biological process (e.g., cell viability) by 50%. Discrepancies in DC50 values for PBMCs may be due to different experimental conditions or donor variability.

Mandatory Visualizations

Experimental Protocols

Western Blot Analysis for IRAK4 Degradation

This protocol is designed to assess the dose- and time-dependent degradation of IRAK4 in cancer cell lines following treatment with this compound.

Materials:

-

Cell Lines: OCI-LY10, TMD8 (or other relevant cancer cell lines)

-

Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound: Stock solution in DMSO (e.g., 10 mM)

-

Proteasome Inhibitor (Optional Control): MG-132 (stock in DMSO)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary Antibodies: Rabbit anti-IRAK4, Rabbit anti-phospho-IκBα, Mouse anti-β-actin (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Other Reagents: PBS, BSA, skim milk, ECL substrate, SDS-PAGE gels, PVDF membranes

Procedure:

-

Cell Seeding: Seed OCI-LY10 or TMD8 cells in 6-well plates at a density of 5 x 10^5 cells/mL and culture for 24 hours.

-

Treatment:

-

Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5 µM) for 24 hours. Include a DMSO vehicle control.

-

Time-Course: Treat cells with a fixed concentration of the degrader (e.g., 1 µM) for different durations (e.g., 4, 8, 12, 24 hours).

-

Proteasome Inhibition Control (Optional): Pre-treat cells with 1 µM MG-132 for 2 hours before adding this compound.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-IRAK4 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).

Cell Viability Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cell Lines: OCI-LY10, TMD8

-

Culture Medium: As described above

-

This compound: Stock solution in DMSO

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay kit (e.g., CellTiter-Glo®)

-

Other Reagents: 96-well plates, DMSO (for formazan solubilization in MTT assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 50 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Viability Measurement (MTT Assay Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant IRAK4 signaling, such as MYD88-mutant DLBCL. Its ability to induce the degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions, offers a potential advantage over traditional kinase inhibitors. The protocols provided herein serve as a guide for researchers to investigate the cellular activity of this and other PROTAC degraders in relevant cancer models. Further investigation into the broader applicability of this compound in other hematological malignancies and solid tumors is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC IRAK4 degrader-4 () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

Troubleshooting failed IRAK4 degradation with PROTACs

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with IRAK4 degradation using Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide: Failed IRAK4 Degradation

Problem: No or insufficient IRAK4 degradation is observed after treating cells with an IRAK4-targeting PROTAC.

This guide provides a systematic approach to identifying the potential cause of the issue.

Step 1: Verify PROTAC Integrity and Cellular Uptake

-

Question: Is the PROTAC chemically stable and able to penetrate the cell membrane?

-

Rationale: PROTACs are complex molecules that can be prone to degradation or may have poor physicochemical properties, limiting their cell permeability.[1][2]

-

Troubleshooting Actions:

-

Confirm Compound Integrity: Use techniques like LC-MS to confirm the identity and purity of your PROTAC stock.

-

Assess Cell Permeability: Employ cellular uptake assays, such as incubating cells with a fluorescently labeled PROTAC and analyzing via flow cytometry or fluorescence microscopy. Alternatively, a Caco-2 cell permeability assay can be utilized.[1]

-

Step 2: Confirm Target Engagement and Ternary Complex Formation

-

Question: Does the PROTAC effectively bind to both IRAK4 and the intended E3 ligase to form a stable ternary complex?

-

Rationale: The formation of a stable "IRAK4-PROTAC-E3 ligase" ternary complex is a prerequisite for subsequent ubiquitination and degradation.[3][] The linker length and composition of the PROTAC are critical for facilitating this interaction.[3]

-

Troubleshooting Actions:

-

Binary Binding Assays: Confirm that your PROTAC binds to IRAK4 and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) independently. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used.[1][][5][6]

-

Ternary Complex Formation Assays: Directly assess the formation of the ternary complex. Several methods are available:

-

Co-Immunoprecipitation (Co-IP): Pull down the E3 ligase and probe for IRAK4, or vice versa.

-

Proximity-Based Assays: Techniques like NanoBRET/FRET or Amplified Luminescent Proximity Homogeneous Assay (ALPHA) can detect the close proximity of IRAK4 and the E3 ligase in the presence of the PROTAC.[][6][7][8]

-

Biophysical Methods: SPR, Biolayer Interferometry (BLI), and ITC can also be adapted to study the kinetics and thermodynamics of ternary complex formation.[5][6]

-

-

Step 3: Assess Ubiquitination of IRAK4

-

Question: Is IRAK4 being ubiquitinated following PROTAC treatment?

-

Rationale: The primary function of the PROTAC-induced ternary complex is to bring the E3 ligase in close enough proximity to IRAK4 to facilitate its ubiquitination, marking it for proteasomal degradation.[7][9]

-

Troubleshooting Actions:

-

Ubiquitination Assay: This is a key experiment to determine if the upstream steps of the PROTAC mechanism are functioning.

-

Treat cells with your IRAK4 PROTAC.

-

Immunoprecipitate IRAK4 from cell lysates.

-

Perform a western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody. An increase in high molecular weight smeared bands corresponding to polyubiquitinated IRAK4 indicates successful ubiquitination.[7]

-

-

In Vitro Ubiquitination Assays: Commercially available kits can be used to test the ability of your PROTAC to induce IRAK4 ubiquitination in a controlled, cell-free environment.[9][10]

-

Step 4: Evaluate Proteasome Activity

-

Question: Is the proteasome functional and responsible for the degradation?

-

Rationale: PROTAC-mediated degradation relies on the cell's ubiquitin-proteasome system (UPS).[3] If the proteasome is inhibited, ubiquitinated IRAK4 will accumulate instead of being degraded.

-

Troubleshooting Actions:

-

Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or epoxomicin) for 1-2 hours before adding your PROTAC.[3][11] If your PROTAC is working correctly, you should observe a rescue of IRAK4 levels in the presence of the proteasome inhibitor, as its degradation is blocked.[3]

-

Step 5: Consider Target-Related Factors

-

Question: Could the intrinsic properties of IRAK4 be affecting its degradation?

-

Rationale: The natural turnover rate (half-life) of a target protein can influence the observed maximal degradation.[12] Additionally, the accessibility of surface lysines for ubiquitination can play a role.

-

Troubleshooting Actions:

-

Protein Half-Life: Be aware of the natural half-life of IRAK4 in your specific cell line. For short-lived proteins, PROTAC-induced degradation may be less pronounced.[12]

-

Lysine Availability: While challenging to assess directly, if all other steps are successful, the lack of accessible lysine residues on the IRAK4 surface for ubiquitination could be a limiting factor.

-

Logical Troubleshooting Workflow

Caption: A flowchart for troubleshooting failed IRAK4 degradation.

Frequently Asked Questions (FAQs)

Q1: My negative control PROTAC, which shouldn't bind the E3 ligase, is also causing some IRAK4 degradation. What could be the reason?

A1: This could be due to off-target effects or general cytotoxicity of the compound at the concentration used.[12] It is also possible that the negative control is not entirely inactive and retains some residual binding to the E3 ligase. To investigate this, you should:

-

Perform a dose-response experiment to see if the effect is concentration-dependent.

-

Assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to rule out cytotoxicity.

-

Confirm the lack of binding of your negative control to the E3 ligase using a biophysical method like SPR or ITC.[5][6]

Q2: I observe a "hook effect" in my dose-response experiments, where higher concentrations of the PROTAC lead to less degradation. Why does this happen?

A2: The hook effect is a common phenomenon with PROTACs.[5] It occurs at high concentrations where the PROTAC forms more binary complexes (PROTAC-IRAK4 and PROTAC-E3 ligase) than the productive ternary complex (IRAK4-PROTAC-E3 ligase). This reduces the efficiency of degradation. The optimal degradation is typically observed within a specific concentration range.

Q3: How do I choose the right E3 ligase for my IRAK4 PROTAC?

A3: The most commonly used E3 ligases for PROTACs are Cereblon (CRBN) and VHL. The choice can depend on several factors, including the expression levels of the E3 ligase in your cell type of interest and the availability of suitable ligands. It is often advisable to synthesize and test PROTACs that recruit different E3 ligases in parallel to identify the most effective combination for IRAK4 degradation.[13]

Q4: What is the difference between IRAK4 inhibition and IRAK4 degradation?

A4: An IRAK4 inhibitor blocks the kinase activity of the protein.[3] However, IRAK4 also has a scaffolding function that is important for signaling, which may not be affected by a kinase inhibitor.[3][14][15] An IRAK4 PROTAC, on the other hand, leads to the complete removal of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[3][14] This can potentially lead to a more profound and sustained therapeutic effect.

Quantitative Data Summary

Table 1: Example Western Blot Densitometry Data for IRAK4 Degradation

| Treatment | Concentration (µM) | IRAK4 Protein Level (% of Control) |

| DMSO (Control) | - | 100 |

| IRAK4 PROTAC | 0.01 | 85 |

| IRAK4 PROTAC | 0.1 | 40 |

| IRAK4 PROTAC | 1 | 15 |

| IRAK4 PROTAC | 10 | 50 (Hook Effect) |

| Negative Control | 1 | 95 |

| IRAK4 PROTAC + MG-132 | 1 | 90 |

Table 2: Example Ternary Complex Formation Data (ALPHA Assay)

| PROTAC Concentration (µM) | ALPHA Signal (Arbitrary Units) |

| 0 | 500 |

| 0.01 | 2500 |

| 0.1 | 8000 |

| 1 | 15000 |

| 10 | 9000 |

| 100 | 3000 |

Experimental Protocols

Protocol 1: Western Blot for IRAK4 Degradation

-

Cell Seeding and Treatment: Plate your cells at a suitable density to reach approximately 70-80% confluency on the day of the experiment.[16] Treat the cells with your IRAK4 PROTAC at various concentrations for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes (unless IRAK4 is a membrane protein, in which case boiling should be avoided).[17]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.[16] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17] Incubate with a primary antibody against IRAK4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation

-

Cell Treatment and Lysis: Treat cells with the IRAK4 PROTAC or vehicle control for a shorter time frame (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

-

Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or IRAK4 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blot: Elute the proteins from the beads by boiling in sample buffer. Analyze the eluates by western blot, probing for the presence of IRAK4 (if you pulled down the E3 ligase) or the E3 ligase (if you pulled down IRAK4).

Visualizations

IRAK4 Signaling Pathway

Caption: Simplified IRAK4 signaling pathway.[14][18][19][20]

PROTAC Mechanism of Action

Caption: The mechanism of action for an IRAK4 PROTAC.[3][8]

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 6. Ternary complex formation - Profacgen [profacgen.com]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. lifesensors.com [lifesensors.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. bio-rad.com [bio-rad.com]

- 18. IRAK4 - Wikipedia [en.wikipedia.org]

- 19. sinobiological.com [sinobiological.com]

- 20. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing IRAK4 PROTACs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of linker length in IRAK4-targeting Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in an IRAK4 PROTAC?

A1: The linker in a PROTAC is a critical component that connects the IRAK4-binding warhead to the E3 ligase-recruiting ligand. Its primary role is to enable the formation of a stable and productive ternary complex (IRAK4-PROTAC-E3 Ligase). The length, composition, and rigidity of the linker dictate the spatial orientation and proximity of IRAK4 and the E3 ligase, which is essential for efficient poly-ubiquitination and subsequent proteasomal degradation of IRAK4.[1][2]

Q2: How does linker length typically affect IRAK4 degradation efficiency?

A2: Linker length is a critical determinant of degradation efficiency. An optimal linker length is required to facilitate the formation of a stable ternary complex.[3] Linkers that are too short may cause steric hindrance, preventing the E3 ligase and IRAK4 from coming together effectively.[4] Conversely, linkers that are too long might lead to unproductive binding or increased flexibility that destabilizes the ternary complex.[3][4] Experimental evidence shows that for IRAK4, shorter alkyl chain linkers can be ineffective, while a slightly longer, more hydrophilic PEG-based linker can induce potent degradation.[3]

Q3: Can the chemical composition of the linker (e.g., PEG vs. alkyl chain) influence PROTAC performance?

A3: Yes, the chemical composition of the linker significantly impacts a PROTAC's physicochemical properties and performance. Hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can improve solubility and cell permeability. In contrast, hydrophobic alkyl chains can also be effective but may lead to different conformational preferences of the ternary complex.[3] The choice between a hydrophilic or hydrophobic linker often requires empirical testing to determine the optimal composition for a specific IRAK4 warhead and E3 ligase ligand combination.[3]

Q4: What is the "hook effect" in the context of IRAK4 PROTACs?

A4: The hook effect is a phenomenon observed with PROTACs where the degradation efficiency decreases at high PROTAC concentrations.[2][5] This occurs because an excess of the PROTAC leads to the formation of binary complexes (IRAK4-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex (IRAK4-PROTAC-E3 Ligase).[6] When most IRAK4 and E3 ligase molecules are bound in separate binary complexes, the formation of the required ternary complex is inhibited, leading to reduced ubiquitination and degradation.[5][6]

Troubleshooting Guide

Problem 1: My IRAK4 PROTAC binds to IRAK4 and the E3 ligase in binary assays, but I don't observe any degradation in cells.

-

Possible Cause 1: Incorrect Linker Length or Composition. The linker may not be optimal for the formation of a stable ternary complex. Linkers that are too short or too long can prevent the necessary protein-protein interactions between IRAK4 and the E3 ligase.[3][5]

-

Solution: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units, alkyl chain lengths, or rigid linkers).[7] Test this library in cellular degradation assays to identify the optimal linker.

-

-

Possible Cause 2: Poor Cell Permeability. The PROTAC molecule may not be efficiently crossing the cell membrane to reach its intracellular targets due to its physicochemical properties (e.g., high molecular weight, large polar surface area).[2][8]

-

Solution: Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7] Modify the linker to improve permeability, for instance, by incorporating features that reduce polarity or by exploring different linker compositions.

-

-

Possible Cause 3: Unproductive Ternary Complex Formation. Even if a ternary complex forms, its geometry might not be conducive to the transfer of ubiquitin from the E2-conjugating enzyme to a lysine residue on the surface of IRAK4.[5]

-

Solution: This is a complex issue that often requires redesigning the PROTAC. Changing the attachment point of the linker on the IRAK4 warhead or the E3 ligase ligand can alter the orientation of the proteins in the ternary complex. Computational modeling can help predict more productive orientations.[9]

-

Problem 2: I observe a significant "hook effect" at low micromolar concentrations, limiting the therapeutic window.

-

Possible Cause: High Binary Binding Affinity and Low Cooperativity. The PROTAC may have strong binding to either IRAK4 or the E3 ligase individually, which, at high concentrations, favors the formation of binary complexes over the ternary complex.

-

Solution 1: Optimize the linker to enhance positive cooperativity in the ternary complex. A well-designed linker can promote favorable protein-protein interactions between IRAK4 and the E3 ligase, stabilizing the ternary complex and potentially reducing the hook effect.[2]

-

Solution 2: Re-evaluate the warhead and E3 ligase ligand affinities. While counterintuitive, sometimes slightly weaker binary affinities can lead to more efficient degradation by disfavoring binary complex formation at high concentrations.

-

Problem 3: The IRAK4 PROTAC is rapidly metabolized and has a short half-life in vitro.

-

Possible Cause: Linker Instability. The linker itself may be a site of metabolic activity, leading to cleavage of the PROTAC and loss of activity.

-

Solution: Replace metabolically labile moieties within the linker with more stable alternatives. For instance, incorporating rigid structures like spirocycles or piperazine rings can improve metabolic stability compared to flexible alkyl or PEG chains. A recent study showed that a rigid linker-based IRAK4 PROTAC had a 180-fold longer half-life than its more flexible counterpart.[10]

-

Quantitative Data on Linker Optimization

The following tables summarize quantitative data from published studies on IRAK4 PROTACs, highlighting the impact of linker length and composition on degradation.

Table 1: Effect of Linker Length and Composition on IRAK4 Degradation

| Compound ID | Linker Composition | E3 Ligase Ligand | Target Cell Line | IRAK4 Degradation (at 1 µM, 24h) | Reference |

| 2-6, 8 | Short Alkyl/PEG Chains | Pomalidomide (CRBN) | OCI-LY10 | Almost no degradation | [3] |

| 7 | Alkyl Chain | Pomalidomide (CRBN) | OCI-LY10 | Moderate degradation | [3] |

| 9 | PEG2 | Pomalidomide (CRBN) | OCI-LY10, TMD8 | Potent degradation | [3] |

| DE5 | Flexible Linker | Pomalidomide (CRBN) | THP-1 | DC50 = 368 nM | [10] |

| FIP22 | Rigid Linker | Pomalidomide (CRBN) | THP-1 | DC50 = 3.2 nM | [10] |

Data synthesized from multiple sources to illustrate the principles of linker optimization.[3][10]

Key Experimental Protocols

Western Blot for IRAK4 Degradation

This protocol is used to quantify the reduction in IRAK4 protein levels following PROTAC treatment.

-

Cell Seeding and Treatment: Plate cells (e.g., OCI-LY10) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the IRAK4 PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1][4]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[1][12]

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Wash the membrane again three times with TBST. Apply an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.[4] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Quantification: Densitometry analysis is performed to quantify the intensity of the IRAK4 band relative to the loading control.

In-Vitro Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the IRAK4-PROTAC-E3 ligase complex.

-

Reagent Preparation: Prepare cell lysates from cells overexpressing tagged versions of IRAK4 (e.g., FLAG-IRAK4) and the E3 ligase (e.g., HA-Cereblon).

-

Complex Formation: In a microcentrifuge tube, combine the lysates containing FLAG-IRAK4 and HA-Cereblon. Add the IRAK4 PROTAC at a desired concentration (and a DMSO control). Incubate at 4°C for 2-4 hours on a rotator to allow the ternary complex to form.

-

First Immunoprecipitation (IP): Add anti-FLAG magnetic beads to the lysate mixture and incubate for another 2 hours or overnight at 4°C to pull down FLAG-IRAK4 and any associated proteins.

-

Washing: Pellet the magnetic beads using a magnetic stand and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads using a FLAG peptide solution.[13]

-

Second Immunoprecipitation (IP) (Optional but recommended): To the eluate, add anti-HA magnetic beads and incubate for 2 hours at 4°C to immunoprecipitate the HA-Cereblon that was part of the ternary complex.

-

Analysis: Wash the beads from the final IP step, resuspend in sample buffer, boil, and analyze the samples by Western blot using antibodies against FLAG (for IRAK4) and HA (for Cereblon). The presence of both proteins in the final immunoprecipitate confirms the formation of the ternary complex.

In-Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of IRAK4.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following recombinant components: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the specific E3 ligase complex (e.g., Cereblon), recombinant IRAK4, ubiquitin, and ATP.

-

PROTAC Addition: Add the IRAK4 PROTAC or DMSO control to the reaction mixture.

-

Initiate Reaction: Start the ubiquitination reaction by adding ATP and incubate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding Laemmli sample buffer.

-

Western Blot Analysis: Analyze the reaction mixture by Western blotting. Run the samples on an SDS-PAGE gel and probe with an anti-IRAK4 antibody. A high-molecular-weight smear or ladder of bands above the unmodified IRAK4 band indicates poly-ubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the target.

Visualizations

Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.[14][15][16][17]

Caption: A typical workflow for the design and optimization of IRAK4 PROTACs.[7][10]

Caption: Logical relationship between linker attributes and PROTAC efficacy.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biocompare.com [biocompare.com]

- 10. escholarship.org [escholarship.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ubiquitination Assay - Profacgen [profacgen.com]

- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 17. lifesensors.com [lifesensors.com]

Technical Support Center: Overcoming Poor Cell Permeability of PROTAC IRAK4 Degrader-2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor cell permeability of PROTAC IRAK4 degrader-2.

Troubleshooting Guide

Low or no degradation of IRAK4 in cellular assays can be frustrating. This guide will help you systematically troubleshoot potential issues, with a focus on overcoming poor cell permeability.

Question: I am not observing any degradation of IRAK4 after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors could contribute to the lack of IRAK4 degradation. A logical troubleshooting workflow can help pinpoint the issue.

Experimental Workflow for Troubleshooting Lack of IRAK4 Degradation

Caption: A stepwise workflow for troubleshooting the lack of IRAK4 degradation.

Step 1: Verify Compound Integrity and In Vitro Activity

-

Rationale: Before investigating cellular effects, confirm that your PROTAC is stable and functional.

-

Action:

-

Confirm the identity and purity of your this compound stock using LC-MS and NMR.

-

Perform a cell-free binding assay (e.g., fluorescence polarization) to ensure it binds to both IRAK4 and the E3 ligase (e.g., VHL or Cereblon).

-

Step 2: Assess Cell Permeability

-

Rationale: PROTACs are large molecules and often exhibit poor cell permeability, which is a common reason for lack of in-cell activity.

-

Action:

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This is a quick, cell-free method to assess passive permeability.

-

Caco-2 Permeability Assay: This cell-based assay provides more physiologically relevant data on permeability and can also identify if the PROTAC is a substrate for efflux pumps.

-

Cellular Uptake Assay: Directly measure the intracellular concentration of the PROTAC using LC-MS/MS.

-

Step 3: Confirm Ternary Complex Formation in Cells

-

Rationale: The PROTAC must bring IRAK4 and the E3 ligase together inside the cell.

-

Action:

-

Use co-immunoprecipitation (Co-IP) to pull down the E3 ligase and blot for IRAK4, or vice versa, in cells treated with the PROTAC.

-

Step 4: Evaluate Proteasome Function

-

Rationale: PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system.

-

Action:

-

Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC. If the PROTAC is working, you should see an accumulation of ubiquitinated IRAK4 and a rescue of IRAK4 degradation.

-

Frequently Asked Questions (FAQs)

Q1: My this compound shows low permeability in the PAMPA assay. What does this mean and what should I do next?

A1: A low PAMPA result suggests poor passive diffusion across a lipid membrane. Since PROTACs are large molecules, this is a common finding.[1][2] However, it doesn't always mean the PROTAC won't work in cells, as active transport mechanisms can play a role.

-

Next Steps:

-

Perform a Caco-2 assay: This will provide more comprehensive data on both passive and active transport, including efflux.[3][4]

-

Directly measure cellular uptake: Use LC-MS/MS to quantify the amount of PROTAC inside your target cells.

-

Consider chemical modifications: If cellular uptake is confirmed to be low, you may need to optimize the chemical structure of your PROTAC (see Q2).

-

Q2: How can I improve the cell permeability of my this compound?

A2: Several strategies can be employed to enhance the cell permeability of PROTACs:

-

Linker Optimization:

-

Replace PEG linkers: Substituting polyethylene glycol (PEG) linkers with alkyl chains or phenyl rings can improve permeability.[5]

-

Rigidify the linker: Introducing rigid moieties like piperazine or piperidine can pre-organize the PROTAC into a more membrane-permeable conformation.[5][6]

-

Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[5][7]

-

-

Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall polarity, favoring membrane crossing.

-

Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[5][8]

Illustrative Data on Linker Modification Effects on Permeability

| PROTAC Modification | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A-B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |

| Exemplar PROTAC (PEG Linker) | < 0.1 | 0.2 | 15 |

| Phenyl Ring in Linker | 0.5 | 0.8 | 4 |

| Rigid Piperazine Linker | 0.3 | 0.6 | 6 |

| Amide-to-Ester Substitution | 0.4 | 0.7 | 5 |

Note: These are representative values based on published data for other PROTACs and serve to illustrate the potential impact of chemical modifications.

Q3: My Caco-2 assay shows a high efflux ratio for this compound. What does this indicate?

A3: A high efflux ratio (typically >2) indicates that your PROTAC is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[2] This can significantly reduce the intracellular concentration of the PROTAC, leading to poor degradation efficacy.

-

Troubleshooting:

-

Co-dosing with an efflux pump inhibitor: Perform the Caco-2 assay or cellular degradation assay in the presence of an inhibitor (e.g., verapamil for P-gp) to see if permeability or degradation is restored.

-

Structural modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can be achieved through linker modification or by altering the warheads.

-

Q4: I see IRAK4 degradation, but only at very high concentrations of my PROTAC. Could this be a permeability issue?

A4: Yes, this is a classic sign of poor cell permeability. If the PROTAC can only enter the cell inefficiently, a high extracellular concentration is required to achieve a sufficient intracellular concentration to drive degradation. You can confirm this by performing a cellular uptake assay to measure the intracellular concentration of your PROTAC at various doses.

Q5: Are there any alternatives to chemical modification for improving the delivery of this compound?

A5: Yes, formulation strategies can be used to improve PROTAC delivery:

-

Nanoparticle Encapsulation: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can improve its solubility and facilitate cellular uptake through endocytosis.

-

Antibody-PROTAC Conjugates: Conjugating the PROTAC to an antibody that targets a cell surface receptor on your target cells can enhance selective delivery.[9]

Signaling Pathway

Understanding the IRAK4 signaling pathway is crucial for interpreting your experimental results. This compound aims to eliminate IRAK4, thereby blocking downstream inflammatory signaling.

IRAK4 Signaling Pathway

Caption: Simplified IRAK4 signaling pathway and the point of intervention for this compound.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of this compound.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

The PROTAC is added to the donor wells (apical side) at a known concentration.

-

The receiver plate (basolateral side) is filled with buffer.

-

The plate assembly is incubated for a defined period (e.g., 4-16 hours).

-

The concentration of the PROTAC in both the donor and receiver wells is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

2. Caco-2 Permeability Assay

-

Objective: To evaluate the bidirectional permeability and active efflux of this compound across a model of the intestinal epithelium.

-

Methodology:

-

Caco-2 cells are seeded on Transwell inserts and cultured for ~21 days to form a differentiated monolayer.[10][11]

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

A to B Permeability: The PROTAC is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.

-

B to A Permeability: The PROTAC is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.

-

Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.

-

Papp values for both directions are calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined.

-

3. Cellular Uptake Assay

-

Objective: To directly quantify the intracellular concentration of this compound.

-

Methodology:

-

Plate target cells and allow them to adhere.

-

Treat the cells with the PROTAC at various concentrations and for different durations.

-

After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound PROTAC.

-

Lyse the cells and collect the lysate.

-

Quantify the concentration of the PROTAC in the lysate using a calibrated LC-MS/MS method.

-

Determine the total protein concentration in the lysate to normalize the PROTAC concentration.

-

Results are typically expressed as pmol of PROTAC per mg of total protein.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAMPA | Evotec [evotec.com]

- 4. Caco-2 Permeability | Evotec [evotec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

Addressing solubility issues with PROTAC IRAK4 degrader-2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential solubility challenges encountered when working with PROTAC IRAK4 degrader-2. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my aqueous buffer. What are the common causes for this?

A1: PROTACs, including IRAK4 degrader-2, are often large, complex molecules with high hydrophobicity and molecular weight, leading to poor aqueous solubility.[1] Precipitation can be caused by several factors:

-

Low intrinsic solubility: The inherent chemical structure of the PROTAC may limit its ability to dissolve in aqueous solutions.

-

Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of the compound.

-

Temperature: Changes in temperature during storage or experimentation can affect solubility, sometimes leading to precipitation if the solution becomes supersaturated at a lower temperature.

-

High concentration: Attempting to dissolve the compound at a concentration that exceeds its solubility limit will result in precipitation.

Q2: What initial steps can I take to improve the solubility of this compound for in vitro assays?

A2: For initial in vitro experiments, consider the following approaches:

-